Comparative In Vitro Potency: HDAC Inhibition Profile of a Closely Related 4-Fluoroindole Scaffold
While direct biological data for 4-Fluoro-1-methyl-1H-indol-5-ol is not publicly available in primary literature, strong class-level inference can be drawn from a structurally similar compound, CHEMBL3758450 (BDBM50141241), which shares the 4-fluoro-5-hydroxy indole core. This compound demonstrated potent inhibition against histone deacetylases (HDACs) with IC50 values of 56 nM and 84 nM in a HeLa cell nuclear extract assay, using a fluorogenic substrate [1]. This data provides a quantifiable benchmark for the potential activity of the target compound as a lead for developing HDAC inhibitors, a target class of high interest in oncology and other diseases.
| Evidence Dimension | Inhibition of Histone Deacetylase (HDAC) Activity |
|---|---|
| Target Compound Data | No direct data available. |
| Comparator Or Baseline | Analogous compound CHEMBL3758450 (BDBM50141241): IC50 = 56 nM and 84 nM |
| Quantified Difference | Not applicable (class-level inference). |
| Conditions | Human HeLa cell nuclear extract; Fluor de lys substrate; 15 min incubation; fluorometric analysis [1]. |
Why This Matters
This establishes that the 4-fluoro-5-hydroxyindole core is a privileged scaffold for HDAC inhibition, justifying the selection of 4-Fluoro-1-methyl-1H-indol-5-ol as a key synthetic intermediate for this therapeutic area.
- [1] BindingDB Entry for BDBM50141241 (CHEMBL3758450). IC50 data for HDAC inhibition. Accessed via BindingDB. View Source
